molecular formula H3P B085470 Phosphine-d3 CAS No. 13537-03-6

Phosphine-d3

Cat. No.: B085470
CAS No.: 13537-03-6
M. Wt: 37.016067 g/mol
InChI Key: XYFCBTPGUUZFHI-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has the chemical formula D3P and a molecular weight of 37.016067 g/mol . Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in phosphine, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphine-d3 can be synthesized through several methods. One common approach involves the reaction of deuterated water (D2O) with calcium phosphide (Ca3P2). The reaction proceeds as follows: [ \text{Ca}_3\text{P}_2 + 6\text{D}_2\text{O} \rightarrow 3\text{Ca(OD)}_2 + 2\text{PD}_3 ]

Another method involves the reduction of phosphorus trichloride (PCl3) with lithium aluminum deuteride (LiAlD4) in an inert atmosphere. The reaction is: [ \text{PCl}_3 + 3\text{LiAlD}_4 \rightarrow \text{PD}_3 + 3\text{LiCl} + 3\text{AlD}_3 ]

Industrial Production Methods: Industrial production of this compound typically involves the large-scale reduction of phosphorus compounds using deuterated reducing agents. The process requires stringent control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Phosphine-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form deuterated phosphine oxide (D3PO). [ \text{PD}_3 + \text{O}_2 \rightarrow \text{D}_3\text{PO} ]

    Substitution: It can participate in substitution reactions where deuterium atoms are replaced by other substituents.

    Complexation: this compound can form complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions:

    Oxidizing agents: Oxygen (O2), hydrogen peroxide (H2O2).

    Substitution reagents: Halogens, alkyl halides.

    Complexation conditions: Inert atmosphere, solvents like tetrahydrofuran (THF).

Major Products:

  • Deuterated phosphine oxide (D3PO)
  • Deuterated phosphonium salts (D3PR4+)

Scientific Research Applications

Phosphine-d3 is widely used in scientific research due to its unique properties:

  • NMR Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, providing clear and distinct signals.
  • Isotopic Labeling: It is used in isotopic labeling studies to trace reaction pathways and mechanisms.
  • Catalysis: this compound complexes with transition metals are used as catalysts in various organic reactions.
  • Material Science: It is used in the synthesis of deuterated materials for studying their properties and behaviors.

Mechanism of Action

Phosphine-d3 exerts its effects primarily through its ability to form complexes with transition metals. These complexes can act as catalysts, facilitating various chemical reactions. The deuterium atoms provide stability and distinct spectroscopic signatures, making it easier to study reaction mechanisms and pathways.

Comparison with Similar Compounds

  • Phosphine (PH3): The non-deuterated form of phosphine, commonly used in similar applications but lacks the distinct NMR signals provided by deuterium.
  • Deuterated Ammonia (ND3): Another deuterated compound used in NMR spectroscopy and isotopic labeling.
  • Deuterated Methane (CD4): Used in similar applications but with different chemical properties.

Uniqueness of Phosphine-d3: this compound is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and isotopic labeling. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.

Properties

IUPAC Name

trideuteriophosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3P/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFCBTPGUUZFHI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]P([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159325
Record name Phosphine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

37.01606733 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13537-03-6
Record name Phosphine-d3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13537-03-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphine-d3
Reactant of Route 2
Phosphine-d3
Reactant of Route 3
Phosphine-d3
Reactant of Route 4
Phosphine-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.